2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene
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Overview
Description
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3IO It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of 2-ethoxy-4-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems, which provide better control over reaction parameters such as temperature and mixing, can be employed for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include iodinated quinones.
Reduction Reactions: Products include deiodinated benzene derivatives.
Scientific Research Applications
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The ethoxy group can participate in nucleophilic substitution reactions, while the iodine atom can be involved in coupling reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-(trifluoromethyl)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 2-Ethoxy-4-iodo-1-(trifluoromethyl)benzene
Uniqueness
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which provides additional reactivity compared to similar compounds. The combination of ethoxy, iodo, and trifluoromethyl groups makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C9H8F3IO |
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Molecular Weight |
316.06 g/mol |
IUPAC Name |
2-ethoxy-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3IO/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2H2,1H3 |
InChI Key |
VJJYVQJGOGXEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
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